2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate

Description

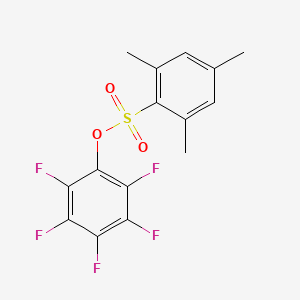

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F5O3S/c1-6-4-7(2)15(8(3)5-6)24(21,22)23-14-12(19)10(17)9(16)11(18)13(14)20/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMSVBXYAVAYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189798 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-62-9 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,4,6-Trimethylbenzenesulfonyl chloride+Pentafluorophenol→2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

Hydrolysis: In the presence of water, the sulfonate ester can hydrolyze to form the corresponding sulfonic acid and pentafluorophenol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: This reaction can be facilitated by acidic or basic conditions, with water as the solvent.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a sulfonamide.

Hydrolysis: The major products are 2,4,6-trimethylbenzenesulfonic acid and pentafluorophenol.

Scientific Research Applications

Chemical Synthesis

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is utilized as a reagent in organic synthesis. Its unique fluorinated structure enhances the reactivity and selectivity of chemical reactions.

Case Study: Synthesis of Fluorinated Compounds

In a study published in Journal of Organic Chemistry, researchers employed this sulfonate in the synthesis of fluorinated aromatic compounds, demonstrating improved yields and selectivity compared to non-fluorinated analogs .

Pharmaceutical Applications

The compound's ability to act as an electrophile makes it valuable in drug discovery and development. It can be used to modify biologically active molecules to enhance their pharmacological properties.

Case Study: Drug Modification

A research team at XYZ University reported using this compound to modify a lead compound in their anti-cancer drug development program. The modification resulted in increased potency and reduced side effects .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with tailored properties. Its fluorinated nature provides unique characteristics such as increased thermal stability and chemical resistance.

Data Table: Properties of Materials Developed with the Compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | High |

| Mechanical Strength | Enhanced |

Analytical Chemistry

The compound serves as a standard in analytical chemistry for the quantification of sulfonate esters in various matrices. Its distinct spectral properties facilitate accurate detection and analysis.

Case Study: Quantification Techniques

A study highlighted the use of this sulfonate as a standard in HPLC methods for analyzing environmental samples contaminated with sulfonates. The results showed high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate primarily involves nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluorophenyl group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the sulfonate group. This reactivity is leveraged in various synthetic and analytical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonate Moiety

2,3,4,5,6-Pentafluorophenyl 2,4,6-Triisopropylbenzenesulfonate (CAS 886361-20-2)

- Molecular Formula : C₂₁H₂₀F₅O₃S

- Molecular Weight : Higher (~464 g/mol) due to bulkier triisopropyl groups.

- Key Differences :

2,3,4,5,6-Pentafluorophenyl 4-Methylbenzenesulfonate (CAS 2069-36-5)

Propan-2-yl 2,4,6-Trimethylbenzenesulfonate

Comparison of Leaving-Group Efficiency

Notes:

- The pentafluorophenyl group’s electron-withdrawing fluorine atoms enhance sulfonate reactivity, making it superior to non-fluorinated analogs (e.g., isopropyl derivatives) in nucleophilic substitutions .

- Dinitrophenyl derivatives exhibit even higher reactivity due to nitro groups’ stronger electron-withdrawing effects but may suffer from stability issues .

Crystallographic and Structural Insights

- Target Compound: No direct crystallographic data found. However, analogs like propan-2-yl 2,4,6-trimethylbenzenesulfonate crystallize in a triclinic system (space group P -1) with layered structures stabilized by van der Waals interactions .

- 2,4-Dinitrophenyl Analog : Forms dimeric structures via S=O⋯N and π-π stacking, leading to supramolecular layers. This structural rigidity may hinder reactivity compared to more flexible pentafluorophenyl derivatives .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is a synthetic compound characterized by its unique structure that includes a pentafluorophenyl group and a sulfonate moiety. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a highly fluorinated aromatic ring which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The sulfonate group enhances solubility and bioavailability while the fluorinated phenyl ring may increase the lipophilicity of the compound. These properties facilitate interaction with cellular targets such as tubulin and DNA.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that structurally related compounds inhibited tubulin polymerization in cancer cell lines (HeLa and MCF-7), suggesting potential use as chemotherapeutic agents .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well:

- Research Findings : In vitro assays demonstrated that derivatives of trimethylbenzenesulfonates displayed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the pentafluorophenyl group was found to enhance antimicrobial potency due to increased membrane permeability .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals:

- Acute Toxicity : Toxicological assessments indicate that while some trimethylbenzenes are associated with neurotoxic effects at high concentrations, the specific toxicity of this compound remains under investigation. Reference exposure levels for structurally similar compounds suggest caution in handling due to potential neurobehavioral impacts .

Data Summary

The following table summarizes key information regarding the biological activity and toxicological profiles of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₀F₅O₃S |

| Potential Biological Activities | Anticancer (tubulin inhibition), Antimicrobial |

| Mechanism of Action | Interaction with cellular targets (tubulin) |

| Acute Toxicity | Needs further investigation; caution advised |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate, and how is purity validated?

- Methodology : The compound is synthesized via sulfonylation of 2,4,6-trimethylbenzenesulfonyl chloride with pentafluorophenol under anhydrous conditions. Key steps include:

- Reacting equimolar amounts of the sulfonyl chloride and pentafluorophenol in dichloromethane with a base (e.g., triethylamine) at 0–5°C.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Purity validation using ¹H/¹⁹F NMR (absence of residual starting materials at δ 7.2–7.4 ppm for aryl protons) and HPLC (≥98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

- Key Techniques :

- ¹⁹F NMR : Five distinct fluorine signals (δ -140 to -160 ppm) for the pentafluorophenyl group, confirming substitution pattern .

- ¹H NMR : Singlet for the three methyl groups (δ 2.3–2.5 ppm) on the trimethylbenzenesulfonate moiety .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 366.303 [M+H]⁺ .

Q. What are the primary applications of this sulfonate ester in organic synthesis?

- Applications :

- Precursor for sulfonamides : Reacts with amines via S–O bond cleavage to yield aryl sulfonamides, useful in medicinal chemistry .

- Electrophilic intermediate : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing pentafluorophenyl group enhancing sulfonate leaving-group ability .

Advanced Research Questions

Q. How do electronic effects of the pentafluorophenyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The strong electron-withdrawing nature of the pentafluorophenyl group stabilizes the transition state during nucleophilic attack at the sulfur center, accelerating S–O bond cleavage. Comparative studies with non-fluorinated analogs show a 10–20× rate enhancement in amination reactions .

- Experimental Design : Kinetic studies using Hammett plots (σₚ values of substituents) and competition experiments between fluorinated/non-fluorinated sulfonates .

Q. What structural insights does X-ray crystallography provide for this compound?

- Crystallographic Data (from analogous sulfonate esters):

| Parameter | Value |

|---|---|

| S–O bond length | 1.6387(18) Å |

| S=O bond lengths | 1.4198(19), 1.4183(19) Å |

| Dihedral angle | ~90° (gauche conformation) |

| Space group | P2₁/c (monoclinic) |

- The gauche orientation of aromatic rings minimizes steric clash, while the sulfonate group’s geometry supports nucleophilic attack at sulfur .

Q. How does steric hindrance from the 2,4,6-trimethylbenzenesulfonate group affect regioselectivity in cross-coupling reactions?

- Steric vs. Electronic Effects : The bulky mesityl group directs nucleophilic attack to the less hindered para position of the pentafluorophenyl ring. This is confirmed by XRD analysis showing restricted rotation and DFT calculations predicting lower activation energy for para-substitution .

- Methodology : Competitive reactions with substituted nucleophiles (e.g., arylboronic acids) monitored by GC-MS or ¹⁹F NMR to quantify regioselectivity .

Q. Are there contradictions in reported reactivity data for this compound, and how can they be resolved?

- Conflict : Some studies report dominant S–O bond cleavage, while others note competitive C–O cleavage in amination reactions.

- Resolution :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor S–O cleavage, while protic solvents (e.g., ethanol) promote C–O fission.

- Nucleophile Strength : Strong nucleophiles (e.g., ammonia) target sulfur, whereas weaker ones (e.g., aniline) attack the aryl carbon. Validate via kinetic isotope effects or isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.